molecular formula C20H25NO3Si B13149904 (3-((2-(Hydroxymethyl)phenyl)dimethylsilyl)phenyl)(morpholino)methanone CAS No. 1244855-69-3

(3-((2-(Hydroxymethyl)phenyl)dimethylsilyl)phenyl)(morpholino)methanone

Cat. No.: B13149904
CAS No.: 1244855-69-3
M. Wt: 355.5 g/mol
InChI Key: SCQHVUZZTWHJKN-UHFFFAOYSA-N
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Description

(3-((2-(Hydroxymethyl)phenyl)dimethylsilyl)phenyl)(morpholino)methanone is an organosilicon compound with the molecular formula C20H25NO3Si. This compound is notable for its unique structure, which includes a morpholino group, a hydroxymethyl group, and a dimethylsilyl group attached to a phenyl ring. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((2-(Hydroxymethyl)phenyl)dimethylsilyl)phenyl)(morpholino)methanone typically involves the following steps:

    Formation of the Hydroxymethyl Group: The hydroxymethyl group is introduced to the phenyl ring through a hydroxymethylation reaction.

    Attachment of the Dimethylsilyl Group: The dimethylsilyl group is attached to the phenyl ring using a silylation reaction, often involving reagents such as chlorodimethylsilane and a base like triethylamine.

    Introduction of the Morpholino Group: The morpholino group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the phenyl ring is replaced by the morpholino group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-((2-(Hydroxymethyl)phenyl)dimethylsilyl)phenyl)(morpholino)methanone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carbonyl group in the methanone moiety can be reduced to form an alcohol.

    Substitution: The morpholino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-((2-(Hydroxymethyl)phenyl)dimethylsilyl)phenyl)(morpholino)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the development of advanced materials and coatings due to its organosilicon nature.

Mechanism of Action

The mechanism of action of (3-((2-(Hydroxymethyl)phenyl)dimethylsilyl)phenyl)(morpholino)methanone involves its interaction with specific molecular targets. The hydroxymethyl and morpholino groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The dimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and other hydrophobic environments.

Comparison with Similar Compounds

Similar Compounds

  • (2-(Dimethyl(4-morpholinophenyl)silyl)phenyl)methanol
  • (2-(Triethylsilyl)benzo[b]thiophen-7-yl)boronic acid
  • (2-(Trimethylsilyl)benzo[b]thiophen-7-yl)boronic acid

Uniqueness

(3-((2-(Hydroxymethyl)phenyl)dimethylsilyl)phenyl)(morpholino)methanone is unique due to the presence of both a morpholino group and a hydroxymethyl group on the same phenyl ring, along with a dimethylsilyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

The compound (3-((2-(hydroxymethyl)phenyl)dimethylsilyl)phenyl)(morpholino)methanone, often referred to as a morpholino-based derivative, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Core Structure : The compound features a morpholino group attached to a phenyl ring that is further substituted with a hydroxymethyl group and a dimethylsilyl moiety. This unique structure may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structural features often exhibit:

  • Inhibition of Enzymatic Activity : Many morpholino derivatives act as inhibitors for various enzymes, including lipases and proteases. The presence of the morpholino group enhances binding affinity due to its ability to mimic natural substrates.
  • Antimicrobial Properties : Some studies suggest that the compound may exhibit antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Pharmacological Effects

The pharmacological profile of this compound reflects its potential therapeutic applications:

  • Antitumor Activity : Preliminary studies have indicated that similar compounds can inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Morpholino-based compounds are often investigated for their anti-inflammatory properties, potentially reducing cytokine production and inflammatory mediator release.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

  • Study on Lipase Inhibition :
    • Objective : To evaluate the inhibitory effects on monoacylglycerol lipase (MAGL).
    • Findings : Compounds structurally similar to the target compound demonstrated significant inhibition of MAGL, suggesting potential for obesity and metabolic disorder treatments .
  • Antimicrobial Evaluation :
    • Objective : Assess antimicrobial activity against various bacterial strains.
    • Results : Compounds with hydroxymethyl and silyl groups exhibited notable antibacterial effects, particularly against Gram-positive bacteria .
  • Antitumor Activity Assessment :
    • Objective : Investigate cytotoxic effects on cancer cell lines.
    • Results : The compound showed moderate cytotoxicity against breast and lung cancer cell lines, with IC50 values indicating potential for further development .

Data Table

Here is a summary table highlighting key findings from various studies related to the biological activity of similar compounds:

Study FocusCompound TypeKey FindingsReference
Lipase InhibitionMorpholino DerivativeSignificant inhibition of MAGL
Antimicrobial ActivityHydroxymethyl Silyl CompoundsEffective against Gram-positive bacteria
Antitumor ActivityPhenyl Morpholino DerivativeModerate cytotoxicity against cancer cell lines

Properties

CAS No.

1244855-69-3

Molecular Formula

C20H25NO3Si

Molecular Weight

355.5 g/mol

IUPAC Name

[3-[[2-(hydroxymethyl)phenyl]-dimethylsilyl]phenyl]-morpholin-4-ylmethanone

InChI

InChI=1S/C20H25NO3Si/c1-25(2,19-9-4-3-6-17(19)15-22)18-8-5-7-16(14-18)20(23)21-10-12-24-13-11-21/h3-9,14,22H,10-13,15H2,1-2H3

InChI Key

SCQHVUZZTWHJKN-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CC=CC(=C1)C(=O)N2CCOCC2)C3=CC=CC=C3CO

Origin of Product

United States

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